![molecular formula C16H15NO3 B2931412 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 2044714-11-4](/img/structure/B2931412.png)
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one
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Description
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinones, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
1. Metabolic Pathways and Biological Fluid Analysis
Research has investigated the existence of compounds structurally related to 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one in biological fluids, focusing on metabolites of catecholamines. This includes the study of iso-MHPG, a compound similar in structure, and its presence in urines of normal subjects and patients with nervous tissue tumors. The research found that norepinephrine is probably not 4-O-methylated in vivo, unlike dopamine which can lead to 4-O-methylated metabolites (Mathieu et al., 1980).
2. Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, closely related to the chemical structure of interest, have been studied for their ability to inhibit tubulin polymerization, an important mode of action for certain cytostatics. This includes derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Gastpar et al., 1998).
3. Corrosion Inhibition in Metals
Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which share structural similarities with 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one, have been examined for their efficacy in inhibiting corrosion in metals like mild steel. This research opens avenues for the application of these compounds in industrial contexts for protecting metal surfaces (Bentiss et al., 2009).
4. Analgesic Activity of Stereoisomers
Research into the analgesic activity of compounds structurally related to the chemical of interest has been conducted, highlighting the medicinal potential of these compounds. For instance, certain stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols have demonstrated high analgesic activity with low toxicity, indicating the relevance of these compounds in pain management (Pavlova et al., 2015).
properties
IUPAC Name |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-12-7-5-11(6-8-12)9-17-10-14-13(16(17)19)3-2-4-15(14)18/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYUDLERFFNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one |
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